(1,1-Dioxothiolan-2-yl)-phenylmethanol
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Overview
Description
(1,1-Dioxothiolan-2-yl)-phenylmethanol is a chemical compound that belongs to the class of thiolactones It is characterized by the presence of a dioxothiolan ring attached to a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothiolan-2-yl)-phenylmethanol typically involves the reaction of thiolactones with phenylmethanol under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between the thiolactone and phenylmethanol, resulting in the formation of the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothiolan-2-yl)-phenylmethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenylmethanol group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in these reactions, often under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
(1,1-Dioxothiolan-2-yl)-phenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1-Dioxothiolan-2-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxothiolan-2-yl)propan-2-one: A related thiolactone with similar chemical properties.
(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride: Another compound with a dioxothiolan ring, used in similar applications.
Uniqueness
(1,1-Dioxothiolan-2-yl)-phenylmethanol is unique due to its specific combination of a dioxothiolan ring and a phenylmethanol group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
29866-60-2 |
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Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
(1,1-dioxothiolan-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H14O3S/c12-11(9-5-2-1-3-6-9)10-7-4-8-15(10,13)14/h1-3,5-6,10-12H,4,7-8H2 |
InChI Key |
MQYLMSZREIAQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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